2-Methyl-4-(piperidin-4-yl)butanenitrile

Catalog No.
S15814599
CAS No.
M.F
C10H18N2
M. Wt
166.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(piperidin-4-yl)butanenitrile

Product Name

2-Methyl-4-(piperidin-4-yl)butanenitrile

IUPAC Name

2-methyl-4-piperidin-4-ylbutanenitrile

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C10H18N2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3

InChI Key

QNANGTLBADNVNR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCNCC1)C#N

2-Methyl-4-(piperidin-4-yl)butanenitrile is a chemical compound characterized by its structural formula, which includes a piperidine ring and a butanenitrile moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmacologically active agents. The presence of the piperidine group enhances its ability to interact with biological targets, potentially influencing its activity in therapeutic contexts.

  • Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, which may exhibit different biological properties.
  • Reduction: The nitrile can be reduced to an amine, altering the compound's reactivity and biological profile.
  • Oxidation: The nitrile group may also undergo oxidation to yield various functional groups, expanding its utility in synthetic chemistry.

Research indicates that compounds similar to 2-Methyl-4-(piperidin-4-yl)butanenitrile exhibit diverse biological activities, including:

  • Antidepressant Effects: Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially offering antidepressant properties.
  • Antinociceptive Activity: Compounds with similar structures have shown promise in pain relief, likely through their interaction with opioid receptors or other pain pathways.
  • Neuroprotective Effects: Certain analogs may protect neuronal cells from damage, making them candidates for treating neurodegenerative diseases .

The synthesis of 2-Methyl-4-(piperidin-4-yl)butanenitrile typically involves several steps:

  • Formation of the Piperidine Ring: Starting materials such as 1-bromobutane are reacted with piperidine under basic conditions to form the piperidinyl intermediate.
  • Nitrilation: The intermediate undergoes nitrilation using sodium cyanide and a suitable solvent to introduce the butanenitrile group.
  • Methylation: A methylating agent such as methyl iodide may be used to achieve the final structure.

This multi-step synthesis allows for the introduction of various substituents on the piperidine ring, tailoring the compound for specific applications .

2-Methyl-4-(piperidin-4-yl)butanenitrile has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various neurological and pain disorders.
  • Chemical Research: Used in studies exploring the structure-activity relationship of piperidine derivatives.
  • Material Science: Potentially utilized in creating novel materials due to its unique chemical properties .

Interaction studies involving 2-Methyl-4-(piperidin-4-yl)butanenitrile focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with:

  • Neurotransmitter Receptors: Such as serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
  • Ion Channels: Investigations into its effects on ion channel activity could reveal insights into its potential as a therapeutic agent for neurological disorders .

Several compounds share structural similarities with 2-Methyl-4-(piperidin-4-yl)butanenitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Methyl-2,2-diphenyl-4-(piperidin-1-yl)butanenitrileContains diphenyl substituentsEnhanced lipophilicity and potential CNS activity
2-Methyl-2-(methylamino)butanenitrileFeatures a methylamino groupIncreased solubility and altered pharmacokinetics
3-Oxo-2-(pyridin-2-yl)butanenitrileContains a pyridine ringPotential for different receptor interactions
4-(Dimethylamino)butanenitrileDimethylamino group enhances basicityIncreased reactivity towards electrophiles

These compounds illustrate the diversity within this chemical class while emphasizing the unique structural attributes of 2-Methyl-4-(piperidin-4-yl)butanenitrile that may confer specific biological activities or chemical reactivity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

166.146998583 g/mol

Monoisotopic Mass

166.146998583 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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